赛恩他喹

描述

Centhaquine, also known by its brand name Lyfaquin, is a cardiovascular drug primarily used as a resuscitative agent in the treatment of hypovolemic shock. It acts as a vasopressor, increasing venous return and improving tissue perfusion by acting on α2A- and α2B-adrenoreceptors .

科学研究应用

Centhaquine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in the study of quinoline chemistry and its derivatives.

Biology: Investigated for its effects on blood coagulation and tissue perfusion in various biological models.

Industry: Utilized in the development of new cardiovascular drugs and resuscitative agents.

作用机制

Centhaquine exerts its effects by acting on α2A- and α2B-adrenoreceptors, leading to vasoconstriction and increased venous return. This results in improved tissue perfusion and increased cardiac output. The compound also reduces sympathetic drive by acting on central α2A adrenergic receptors, which decreases systemic vascular resistance .

未来方向

Centhaquine is still in clinical trials in the U.S . It has shown significant promise in improving outcomes and reducing the death rate when added to standard care . There is an urgent need for an effective resuscitative agent for hypovolemic shock, and Centhaquine could be a game changer for the treatment of this serious and life-threatening condition .

生化分析

Biochemical Properties

Centhaquine plays a crucial role in biochemical reactions related to cardiovascular function. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with adrenergic receptors, where Centhaquine acts as an agonist. This interaction leads to the activation of signaling pathways that result in vasoconstriction and increased blood pressure. Additionally, Centhaquine has been shown to interact with G-protein coupled receptors, which further modulates cardiovascular responses .

Cellular Effects

Centhaquine influences various types of cells and cellular processes. In endothelial cells, it promotes vasoconstriction by increasing the intracellular calcium levels, which leads to the contraction of smooth muscle cells in blood vessels. In cardiomyocytes, Centhaquine enhances contractility by increasing the availability of calcium ions. Furthermore, Centhaquine has been observed to impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall resuscitative effects .

Molecular Mechanism

The molecular mechanism of Centhaquine involves its binding to adrenergic receptors and G-protein coupled receptors. This binding triggers a cascade of intracellular events, including the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels. The elevated cyclic AMP levels lead to the activation of protein kinase A, which phosphorylates various target proteins, resulting in increased calcium influx and enhanced contractility of cardiomyocytes. Additionally, Centhaquine inhibits the degradation of cyclic AMP, prolonging its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Centhaquine have been observed to change over time. The compound is stable under physiological conditions and does not degrade rapidly. Long-term studies have shown that Centhaquine maintains its efficacy in improving cardiovascular function over extended periods. Its effects on cellular function may diminish over time due to receptor desensitization and downregulation .

Dosage Effects in Animal Models

The effects of Centhaquine vary with different dosages in animal models. At low doses, Centhaquine effectively increases blood pressure and improves cardiac output without causing significant adverse effects. At higher doses, Centhaquine may induce toxic effects, including excessive vasoconstriction and potential damage to vital organs. Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage .

Metabolic Pathways

Centhaquine is involved in several metabolic pathways, primarily related to its role as a cardiovascular agent. It interacts with enzymes such as adenylate cyclase and phosphodiesterase, which regulate the levels of cyclic AMP. These interactions influence metabolic flux and the levels of various metabolites, contributing to the overall effects of Centhaquine on cardiovascular function .

Transport and Distribution

Centhaquine is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, Centhaquine accumulates in specific compartments, such as the cytoplasm and the endoplasmic reticulum, where it exerts its effects on cellular function .

Subcellular Localization

The subcellular localization of Centhaquine is crucial for its activity and function. It is directed to specific compartments within the cell, such as the endoplasmic reticulum and the plasma membrane, through targeting signals and post-translational modifications. These localizations enable Centhaquine to interact with its target receptors and enzymes, thereby exerting its resuscitative effects .

准备方法

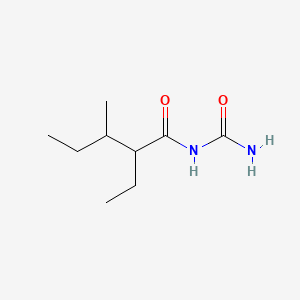

Synthetic Routes and Reaction Conditions: Centhaquine is synthesized through a multi-step process involving the reaction of 2-chloroquinoline with 1-(3-methylphenyl)piperazine under specific conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, centhaquine is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of automated systems for precise temperature and pressure control, as well as continuous monitoring of the reaction progress. The final product is subjected to rigorous quality control measures to ensure compliance with pharmaceutical standards .

化学反应分析

Types of Reactions: Centhaquine undergoes various chemical reactions, including:

Oxidation: Centhaquine can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction of centhaquine can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Reduced quinoline compounds.

Substitution: Substituted quinoline derivatives.

相似化合物的比较

Centhaquine is unique in its dual action on both α2A- and α2B-adrenoreceptors, which distinguishes it from other vasopressors. Similar compounds include:

Norepinephrine: Primarily acts on α1 and β1 adrenergic receptors, leading to vasoconstriction and increased heart rate.

Epinephrine: Acts on α1, α2, β1, and β2 adrenergic receptors, causing vasoconstriction, increased heart rate, and bronchodilation.

Dopamine: Acts on dopamine receptors as well as α1 and β1 adrenergic receptors, leading to increased cardiac output and renal perfusion

Centhaquine’s unique mechanism of action and its ability to improve tissue perfusion make it a valuable resuscitative agent in the treatment of hypovolemic shock .

属性

IUPAC Name |

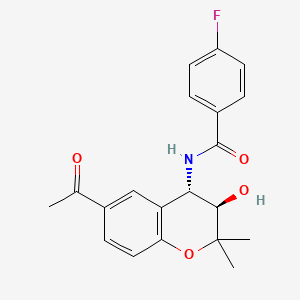

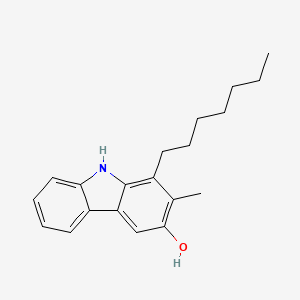

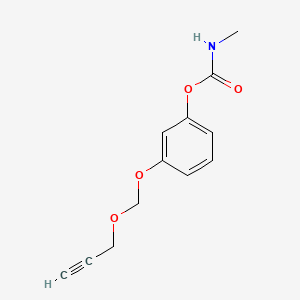

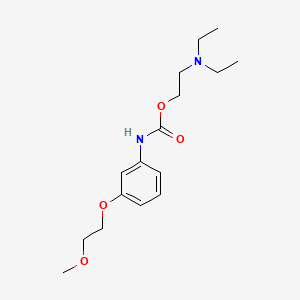

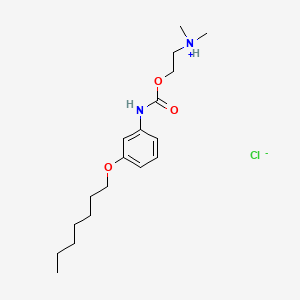

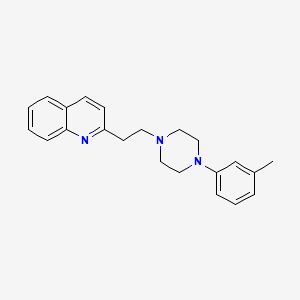

2-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3/c1-18-5-4-7-21(17-18)25-15-13-24(14-16-25)12-11-20-10-9-19-6-2-3-8-22(19)23-20/h2-10,17H,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNWGFBJUHIJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206680 | |

| Record name | Centhaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57961-90-7 | |

| Record name | Centhaquin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57961-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Centhaquine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057961907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centhaquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Centhaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CENTHAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD4VI0J9T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。